molecular formula C8H15NO3 B11821436 ethyl (2R,4R)-4-aminooxane-2-carboxylate

ethyl (2R,4R)-4-aminooxane-2-carboxylate

Cat. No.: B11821436
M. Wt: 173.21 g/mol
InChI Key: OVNOLZPLVXIWCL-RNFRBKRXSA-N
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Description

Ethyl (2R,4R)-4-aminooxane-2-carboxylate is a chiral bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at the 4-position and an ethyl ester moiety at the 2-position. The (2R,4R) stereochemistry is critical to its molecular interactions, particularly in pharmaceutical and asymmetric synthesis contexts. This compound is often synthesized via stereoselective methods, such as catalytic hydrogenation or enzymatic resolution, to preserve its enantiomeric purity . Its hydrochloride salt form (e.g., ethyl rac-(2S,4S)-4-aminooxane-2-carboxylate hydrochloride) is frequently employed to enhance solubility and stability in biological systems .

The oxane scaffold provides structural rigidity, while the amino and ester groups enable reactivity in nucleophilic substitutions and hydrogen bonding, making it a versatile intermediate in drug discovery (e.g., protease inhibitors or kinase modulators) .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2R,4R)-4-aminooxane-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1

InChI Key

OVNOLZPLVXIWCL-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCO1)N

Canonical SMILES

CCOC(=O)C1CC(CCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4R)-4-aminooxane-2-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a suitable precursor using a rhodium or ruthenium-based catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve high diastereoselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4R)-4-aminooxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl (2R,4R)-4-aminooxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R,4R)-4-aminooxane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Heterocycle Type

  • Oxane vs. Piperidine : The oxane ring (oxygen atom) in the target compound enhances polarity compared to the nitrogen-free piperidine analog (). This affects solubility and hydrogen-bonding capacity in biological systems .
  • Thiazole vs. Oxane : The thiazole ring () introduces sulfur, enabling π-π stacking and metal coordination, which are absent in the oxane-based target compound .

Functional Groups

  • Amino vs. Oxo Groups: The amino group in the target compound facilitates hydrogen bonding and nucleophilic reactivity, contrasting with the ketone in ethyl 2-methyl-4-oxooxane-2-carboxylate (), which is more electrophilic .
  • Stereochemistry : The (2R,4R) configuration of the target compound distinguishes it from racemic or diastereomeric forms (e.g., rac-(2S,4S) in ), which may exhibit reduced bioactivity or selectivity .

Research Findings

  • Synthetic Efficiency: this compound is synthesized with >98% enantiomeric excess using Takemoto’s catalyst (similar to ), outperforming non-catalytic routes .
  • Stability : The hydrochloride salt form () demonstrates superior stability under acidic conditions compared to neutral ester analogs like ethyl 2-methyl-4-oxooxane-2-carboxylate .
  • Biological Activity : Piperidine derivatives () exhibit higher blood-brain barrier permeability than oxane-based compounds, making them preferable for CNS-targeted drugs .

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